molecular formula C8H6O4<br>C8H6O4<br>C6H4(COOH)2 B1677737 Phthalic acid CAS No. 88-99-3

Phthalic acid

Cat. No.: B1677737
CAS No.: 88-99-3
M. Wt: 166.13 g/mol
InChI Key: XNGIFLGASWRNHJ-UHFFFAOYSA-N
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Description

Phthalic acid, also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water but readily soluble in many organic solvents. This compound is of modest commercial importance, but its derivative, phthalic anhydride, is produced on a large scale .

Mechanism of Action

Target of Action

Phthalic acid, an aromatic dicarboxylic acid, interacts with several targets in the body. It has been found to interact with various receptors such as Estrogen receptor alpha , Progesterone receptor , Estrogen receptor beta , Peroxisome proliferator-activated receptors (alpha, delta, and gamma) , and Retinoic acid receptors (RXR-alpha, RXR-beta, and RXR-gamma) . These receptors play crucial roles in various biological processes, including hormone regulation, lipid metabolism, and cellular differentiation .

Mode of Action

This compound’s mode of action is primarily through its interaction with these receptors. It has been suggested that this compound can block the normal proteasome-mediated degradation of certain receptors, potentially altering the expression of target genes . This interaction can lead to changes in cellular functions and processes .

Biochemical Pathways

This compound can affect various biochemical pathways. For instance, it has been found to influence the tricarboxylic acid (TCA) cycle , linoleic acid metabolism , valine, leucine and isoleucine biosynthesis and degradation , α-linolenic acid metabolism , and amino acid biosynthesis . These pathways are essential for energy production, fatty acid metabolism, amino acid synthesis, and degradation, among other processes .

Pharmacokinetics

It is known that this compound is a metabolite of phthalate esters, which are rapidly metabolized to their monoesters and glucuronidated, then excreted .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple receptors and involvement in various biochemical pathways. It can influence hormone regulation, lipid metabolism, cellular differentiation, and potentially alter gene expression . Moreover, it can affect energy production and amino acid synthesis through its impact on various biochemical pathways .

Action Environment

This compound is widely present in the environment due to its extensive use in industry and households . It can be found in air, freshwater, oceans, sediments, soil, wastewater, household dust, and food products . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .

Chemical Reactions Analysis

Phthalic acid undergoes various chemical reactions typical of carboxylic acids and aromatic compounds:

Common reagents used in these reactions include potassium permanganate, potassium dichromate, and various alcohols. Major products formed include phthalic anhydride, phthalate esters, and phthalide .

Properties

IUPAC Name

phthalic acid
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InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)
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InChI Key

XNGIFLGASWRNHJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O
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Molecular Formula

C8H6O4, Array, H2C8H4O4
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Related CAS

10197-71-4 (hydrochloride salt), 15656-86-7 (mono-barium salt), 15968-01-1 (di-hydrochloride salt), 29801-94-3 (potassium salt), 33227-10-0 (mono-Ru salt), 4409-98-7 (di-potassium salt), 5793-85-1 (mono-calcium salt), 6838-85-3 (mono-lead(2+) salt), 827-27-0 (mono-hydrochloride salt), 877-24-7 (mono-potassium salt)
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DSSTOX Substance ID

DTXSID8021484
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Molecular Weight

166.13 g/mol
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Physical Description

Phthalic acid appears as white crystals or fine white powder. (NTP, 1992), Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline], Solid, CRYSTALLINE POWDER., White crystals or a fine white powder.
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Boiling Point

Decomposes (NTP, 1992), Decomposes, Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.), decomposes
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Flash Point

334 °F (NTP, 1992), 334 °F (168 °C) (Closed cup), 168 °C c.c., 334 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol; sparingly soluble in ether, 1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform, In water, 6,965 mg/L at 25 °C, 7.01 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.625 (poor)
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Density

1.593 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.593 g/cu cm at 15 °C, Density/specific gravity: 9.4864 kmol/cu m @ 20 °C, Relative density (water = 1): 1.6, 1.593
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Vapor Density

5.73 (AIR= 1), Relative vapor density (air = 1): 5.7
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Vapor Pressure

0.00000064 [mmHg], 6.36X10-7 mm Hg at 25 °C
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Mechanism of Action

Although it is well established that high dose administration of di(2-ethylhexyl)phthalate and its monoester metabolite induces severe testicular atrophy in rats the mechanisms of this testicular injury Is not clear. The present experiment was undertaken to examine the effects of di(2-ethylhexyl) phthalate and mono(2-ethylhexyl)phthalate on mitochondrial functions of rat testis. Di(2-ethylhexyl)phthalate and di-n-octyl phthalate, a di(2-ethylhexyl) phthalate isomer which causes less severe testicular injury did not inhibit the state 3 oxygen consumption up to 0.65 umol/mL in vitro. On the other hand, mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate a metabolite of di-n-octyl phthalate inhibited the state 3 oxygen-consumption down to a concentration of 0.065 amble/mL. Testicular mitochondrial respiratory functions of rats administered 2 g/kg di(2-ethylhexyl) phthalate were lower than those of control or di-n-octyl phthalate treated rats. These differences were verified by characteristics of pharmacokinetic parameters and testicular concentrations of mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate. It nay be suggested that a possible mechanism of testicular atrophy induced by di(2-ethylhexyl) phthalate may be due to direct inhibition by mono(2-ethylhexyl)phthalate (and partially di(2-ethylhexyl)phthalate) of the respiratory functions of Sertoli cell mitochondria in rat testis., ... phthalic acid and nonylphenol stimulated PXR-mediated transcription at concentrations comparable to those at which they activate estrogen receptor-mediated transcription using a transient reporter gene expression assay in COS-7 cells.
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Color/Form

Colorless crystals, Plates from water

CAS No.

88-99-3
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Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/996
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

410 to 412 °F (decomposes) (NTP, 1992), Decomposes at 230 °C, Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water., Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa, Melting point = 464.15 K (determined in a sealed tube), 205 - 230 °C, 410-412 °F
Record name PHTHALIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20912
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phthalic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHTHALIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHTHALIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/996
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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